3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid 3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid
Brand Name: Vulcanchem
CAS No.: 500013-38-7
VCID: VC2176422
InChI: InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-9-7-18(8-10-19)12-13-5-4-6-14(11-13)15(20)21/h4-6,11H,7-10,12H2,1-3H3,(H,20,21)
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C(=O)O
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol

3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid

CAS No.: 500013-38-7

Cat. No.: VC2176422

Molecular Formula: C17H24N2O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid - 500013-38-7

Specification

CAS No. 500013-38-7
Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
IUPAC Name 3-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid
Standard InChI InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-9-7-18(8-10-19)12-13-5-4-6-14(11-13)15(20)21/h4-6,11H,7-10,12H2,1-3H3,(H,20,21)
Standard InChI Key CXJBKOKDFABTQO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C(=O)O

Introduction

Chemical Identification and Properties

Basic Identification

3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid is identified through several standardized chemical identifiers that facilitate its recognition in scientific literature and commercial databases. The compound is registered under CAS Number 500013-38-7, which serves as its unique identifier in chemical registries worldwide . It is also recognized by its MDL Number MFCD04115219, which provides another identification pathway in molecular databases . For computational chemistry applications, the compound's InChI Key CXJBKOKDFABTQO-UHFFFAOYSA-N offers a standardized way to represent its structure in digital formats .

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting its structural characteristics and functional groups. Common alternative names include:

  • 1-(tert-Butoxycarbonyl)-4-(3-carboxybenzyl)piperazine

  • tert-Butyl 4-(3-carboxybenzyl)piperazine-1-carboxylate

  • 3-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid

  • 1-Boc-4-(3-carboxy-benzyl)-piperazine

These variations in nomenclature highlight different aspects of the molecule's structure while referring to the same chemical entity. The diversity of names stems from different naming conventions and emphasis on particular structural features.

Physical and Chemical Properties

Table 1. Physical and Chemical Properties of 3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid

PropertyValueReference
Molecular FormulaC17H24N2O4
Molecular Weight320.38-320.4 g/mol
Physical StateWhite solid
Melting Point173-175°C
Storage TemperatureAmbient
SMILES NotationCC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC(=C2)C(=O)O
UN Classification2811
ADR Classification6.1,III

The compound exists as a white crystalline solid at room temperature with a defined melting point range of 173-175°C . Its molecular weight is consistently reported as approximately 320.4 g/mol across multiple sources, with slight variations in precision (320.383-320.4) . The molecule contains a total of 17 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms, as indicated by its molecular formula C17H24N2O4 .

Structural Characteristics

Molecular Structure

The structure of 3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid features distinct functional groups that contribute to its chemical reactivity and utility in organic synthesis. The molecule contains a benzoic acid moiety connected to a piperazine ring via a methylene bridge at the meta position. The piperazine ring features a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, which is a common protective strategy in organic synthesis .

Functional Groups and Reactivity

The key functional groups present in this molecule include:

  • Carboxylic acid group (-COOH) on the benzene ring, which can participate in esterification, amidation, and salt formation reactions

  • Protected piperazine ring, which contains a secondary amine that becomes available for further reactions after Boc deprotection

  • Tert-butoxycarbonyl (Boc) protecting group, which can be selectively removed under acidic conditions

  • Methylene bridge (-CH2-), which links the aromatic ring to the piperazine moiety

These functional groups enable the compound to serve as a versatile building block in multi-step synthetic pathways, particularly in pharmaceutical development where precise structural modifications are required.

Synthesis and Production

Synthetic Pathways

The synthesis of 3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid is typically accomplished through a defined synthetic route involving an ester hydrolysis reaction. The documented synthetic pathway begins with tert-butyl 4-(3-(methyloxycarbonyl)benzyl)piperazine-1-carboxylate as the starting material, which undergoes base-catalyzed hydrolysis .

Detailed Synthesis Procedure

The synthesis can be conducted in two main stages:

Stage 1: Lithium hydroxide monohydrate (339 mg, 9.27 mmol) is added to a solution of tert-butyl 4-(3-(methyloxycarbonyl)benzyl)piperazine-1-carboxylate (1.55 g, 4.63 mmol) in THF (10 ml) and water (2 ml). This mixture is stirred at room temperature for 24 hours to allow complete hydrolysis of the methyl ester .

Stage 2: The reaction mixture is then acidified to pH 5 with 0.3 M KHSO4 and extracted successively with chloroform and dichloromethane. The combined organic extracts are concentrated in vacuo to yield a white solid identified as tert-butyl 4-(3-carboxybenzyl)piperazine-1-carboxylate (the target compound) .

This synthetic approach has been documented to provide a yield of approximately 74% (1.09 g of product from 1.55 g of starting material) . The method is advantageous due to its relatively mild conditions and good yield, making it suitable for laboratory-scale preparation.

Alternative Synthetic Approaches

While the lithium hydroxide-mediated hydrolysis is well-documented, alternative approaches to synthesizing this compound may involve different protecting group strategies or alternative coupling methods for attaching the piperazine moiety to the benzoic acid derivative. These variations in synthetic methodology may be employed depending on the availability of starting materials, scale of production, and specific requirements for purity or stereochemistry.

Applications and Research Significance

Role as a Chemical Intermediate

3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid serves primarily as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development. Its utility stems from several key features:

  • The presence of a protected piperazine ring, which can be selectively deprotected to enable further functionalization

  • The carboxylic acid group, which provides a handle for coupling reactions with various nucleophiles

  • The rigid benzoic acid core, which can impart structural stability to final products

These characteristics make the compound valuable in constructing molecules with specific three-dimensional architectures, particularly those involving piperazine rings, which are common pharmacophores in pharmaceutical compounds.

Pharmaceutical Applications

The compound has gained particular attention in pharmaceutical research due to the prevalence of piperazine-containing structures in medicinal chemistry. Piperazine derivatives have shown promise in several therapeutic areas, including:

  • Central nervous system drugs, where piperazine-containing compounds often display favorable blood-brain barrier penetration

  • Antiviral agents, where specific structural modifications of piperazine scaffolds can target viral proteins

  • Other therapeutic areas where modulation of biological receptors requires precise spatial arrangements of functional groups

The Boc-protected piperazine portion of the molecule allows for controlled, selective modification in multi-step syntheses, making it a valuable building block in rational drug design .

SpecificationDetailsReference
Typical Purity≥97%
Available Purity Grades95% to 99%+
Common Package Sizes1mg to 500g
Standard PackagingAmber Glass Bottle
Research DesignationFor research use only. Not for human or veterinary use
Storage RecommendationAmbient temperature

The compound is typically packaged in amber glass bottles to protect it from light exposure, which could potentially cause degradation . It is available in various package sizes ranging from milligram quantities for analytical purposes to larger amounts (up to 500g) for synthetic applications . The purity of commercially available material generally ranges from 95% to 99%+, with ≥97% being a common specification for research-grade material .

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